N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3,5-dimethoxybenzamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds typically involves multi-step chemical reactions, starting from basic aromatic or heteroaromatic compounds. For example, compounds with similar structures have been synthesized through condensation reactions, where acylation of amino compounds or reaction with isothiocyanates is a common step (Egli, Linden, & Heimgartner, 2007).
Molecular Structure Analysis
The molecular structure of compounds closely related to N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3,5-dimethoxybenzamide has been determined using techniques like X-ray diffraction. These studies reveal details about bond lengths, bond angles, and the overall conformation of the molecule, highlighting the influence of intermolecular interactions on molecular geometry (Karabulut et al., 2014).
Chemical Reactions and Properties
The chemical reactivity of structurally related compounds can involve interactions with biological targets, such as enzymes or receptors, which are often explored through various biochemical assays. For instance, some compounds have been evaluated for their antimicrobial activities, showing promising results against a range of bacterial and fungal strains (Desai, Rajpara, & Joshi, 2013).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are crucial for understanding the behavior of these compounds under different conditions. The crystal packing, hydrogen bonding, and overall stability of the compound can significantly influence its physical properties and potential applications (Sagar, Yathirajan, Rathore, & Glidewell, 2018).
Chemical Properties Analysis
The chemical properties of related compounds, such as acidity, basicity, reactivity towards various reagents, and photostability, play a crucial role in their potential as pharmaceutical agents or in other applications. Studies focusing on the design, synthesis, and evaluation of these compounds often aim to optimize these properties for specific uses (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Scientific Research Applications
Metabolic Pathway and Transporter Study
Research on YM758, a compound with a similar structural motif, has provided insights into its metabolic pathways, identifying major metabolites in human urine and plasma. The study also explored the renal and hepatic transport mechanisms for these metabolites, highlighting the role of human organic cation transporters (OCTs) and organic anion transporters (OATs) in the drug's excretion process. This information is crucial for understanding the pharmacokinetics and optimizing the therapeutic efficacy of related compounds (Umehara et al., 2009).
Synthetic Route Development
Another study focused on developing a practical and scalable synthetic route for YM758 monophosphate, highlighting the challenges and solutions in synthesizing complex molecules for pharmaceutical applications. The research emphasized the importance of avoiding unstable intermediates and improving overall yield through novel synthetic pathways (Yoshida et al., 2014).
Anticancer Activity
Benzothiazole derivatives, including those structurally related to the compound of interest, have been extensively studied for their anticancer properties. A series of benzothiazole acylhydrazones was synthesized and evaluated for probable anticancer activity, demonstrating the potential of benzothiazole scaffolds in developing new anticancer agents (Osmaniye et al., 2018).
Antimicrobial Activity
The antimicrobial activity of fluorobenzamides containing thiazole and thiazolidine was investigated, highlighting the impact of fluorine substitution on enhancing antimicrobial efficacy. This study suggests that specific structural modifications can significantly influence the biological activity of such compounds (Desai et al., 2013).
Molecular Structure and Properties
Research on the molecular structure, vibrational properties, and quantum chemical calculations of benzamide derivatives provides valuable information on the electronic and spatial configuration, which is essential for understanding their interaction with biological targets. Such studies contribute to the rational design of new drugs with improved efficacy and reduced toxicity (Saeed et al., 2010).
Mechanism of Action
Thiazoles
are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles can be greatly affected by the substituents on the thiazole ring .
Target of Action
For example, some thiazole derivatives have shown antimicrobial activity against Bacillus subtilis, Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus niger .
Mode of Action
The mode of action of thiazoles can vary depending on the specific compound and its targets. For instance, some thiazole derivatives have been found to inhibit the growth of bacteria or fungi, suggesting that they may interfere with essential cellular processes in these organisms .
Pharmacokinetics
The pharmacokinetics of thiazoles can be influenced by factors such as the compound’s solubility, its interactions with proteins and enzymes in the body, and its ability to cross cell membranes .
Action Environment
The action, efficacy, and stability of thiazoles can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances .
properties
IUPAC Name |
N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O3S/c1-25-17-9-14(10-18(11-17)26-2)19(24)22-8-7-16-12-27-20(23-16)13-3-5-15(21)6-4-13/h3-6,9-12H,7-8H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASDFRGMRUWDYDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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